![molecular formula C17H18FNO5S B2467086 N-(2-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-2-羟乙基)-4-氟-2-甲基苯磺酰胺 CAS No. 2034606-67-0](/img/structure/B2467086.png)

N-(2-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-2-羟乙基)-4-氟-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

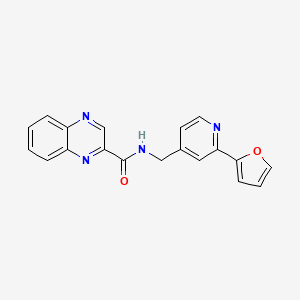

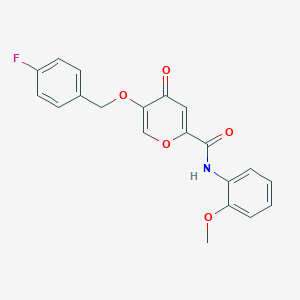

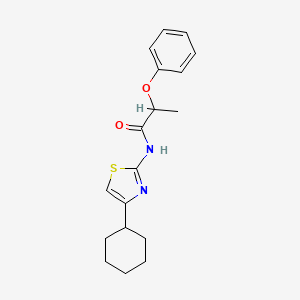

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure would likely show the aromaticity of the benzodioxin and benzene rings, the polarity of the sulfonamide group, and the potential for hydrogen bonding due to the hydroxyethyl group .Chemical Reactions Analysis

The compound could potentially undergo reactions at the sulfonamide group, such as hydrolysis or substitution . The hydroxyethyl group could also potentially be deprotonated under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the sulfonamide and hydroxyethyl groups could increase solubility in water, while the aromatic rings could increase lipophilicity .科学研究应用

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Studies have focused on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of various diseases, including cancer and metabolic disorders. Research has demonstrated that this compound can effectively inhibit enzymes such as kinases and proteases, which are involved in disease progression .

Neuroprotective Agents

Research has explored the neuroprotective properties of this compound. Neuroprotective agents are essential in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to protect neurons from oxidative stress and apoptosis has been a significant focus of study.

Fluorescent Probes

The compound’s unique chemical structure makes it suitable for use as a fluorescent probe in biochemical assays. Fluorescent probes are used to detect and quantify biological molecules, providing valuable insights into cellular processes. This compound has been utilized in imaging studies to track the behavior of specific proteins and nucleic acids .

Material Science

In material science, this compound has been used to develop new materials with specific properties. Its incorporation into polymers and nanomaterials has led to the creation of materials with enhanced mechanical strength, thermal stability, and electrical conductivity. These materials have applications in electronics, coatings, and biomedical devices .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the synthesis of complex molecules. This has applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-10-14(20)12-2-4-15-16(9-12)24-7-6-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGNKSFAMZMXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)